molecular formula C11H13ClN6 B14564856 N~4~-(4-Chlorophenyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine CAS No. 61912-50-3

N~4~-(4-Chlorophenyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine

Cat. No.: B14564856
CAS No.: 61912-50-3
M. Wt: 264.71 g/mol
InChI Key: ITUUACBUWVMMIY-UHFFFAOYSA-N
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Description

N~4~-(4-Chlorophenyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with a 4-chlorophenyl group and two dimethylamino groups. Triazine derivatives are known for their diverse applications in various fields, including agriculture, medicine, and materials science.

Properties

CAS No.

61912-50-3

Molecular Formula

C11H13ClN6

Molecular Weight

264.71 g/mol

IUPAC Name

4-N-(4-chlorophenyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C11H13ClN6/c1-18(2)11-16-9(13)15-10(17-11)14-8-5-3-7(12)4-6-8/h3-6H,1-2H3,(H3,13,14,15,16,17)

InChI Key

ITUUACBUWVMMIY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC(=N1)NC2=CC=C(C=C2)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-Chlorophenyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine typically involves the reaction of 4-chloroaniline with cyanuric chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the amino groups from the 4-chloroaniline. The reaction is usually carried out in an organic solvent such as acetone or ethanol under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N~4~-(4-Chlorophenyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N~4~-(4-Chlorophenyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of N4-(4-Chlorophenyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-(4-Chlorophenyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine is unique due to its triazine core structure, which imparts distinct chemical and biological properties.

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